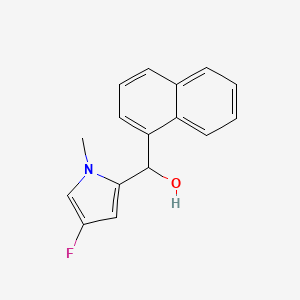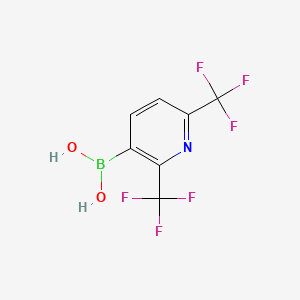
(2Z)-2-(Acetylimino)-3-methyl-2H-1-benzopyran-4-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetylimino)-3-methyl-2H-chromen-4-yl acetate is a synthetic organic compound belonging to the class of chromen derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylimino)-3-methyl-2H-chromen-4-yl acetate typically involves the condensation of 3-methyl-2H-chromen-4-one with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of 2-(Acetylimino)-3-methyl-2H-chromen-4-yl acetate may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the condensation reaction, and the purification of the final product. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
2-(Acetylimino)-3-methyl-2H-chromen-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromen derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as chroman derivatives.
Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various chromen derivatives with modified functional groups, which can exhibit different biological and chemical properties.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 2-(Acetylimino)-3-methyl-2H-chromen-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects.
類似化合物との比較
2-(Acetylimino)-3-methyl-2H-chromen-4-yl acetate can be compared with other chromen derivatives, such as:
- 2-(Acetylimino)-3-methyl-2H-chromen-4-yl benzoate
- 2-(Acetylimino)-3-methyl-2H-chromen-4-yl butyrate
- 2-(Acetylimino)-3-methyl-2H-chromen-4-yl propionate
These compounds share a similar chromen core structure but differ in their functional groups, which can influence their chemical reactivity and biological activity
特性
CAS番号 |
89047-17-6 |
|---|---|
分子式 |
C14H13NO4 |
分子量 |
259.26 g/mol |
IUPAC名 |
(2-acetylimino-3-methylchromen-4-yl) acetate |
InChI |
InChI=1S/C14H13NO4/c1-8-13(18-10(3)17)11-6-4-5-7-12(11)19-14(8)15-9(2)16/h4-7H,1-3H3 |
InChIキー |
QJEPPXFUOSKJAG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2OC1=NC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(Trifluoromethyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11858697.png)
![1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11858705.png)
![6-Methoxy-2,3,9-trimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11858711.png)
![5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858728.png)


![6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11858752.png)
![1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858756.png)
![Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11858758.png)


